molecular formula C10H20N2O B13325633 N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

Cat. No.: B13325633
M. Wt: 184.28 g/mol
InChI Key: SRQABLJSBVIDBO-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxy group, an isopropyl group, and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can optimize reaction conditions and reduce the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is unique due to its combination of a cyclohexane ring with a hydroxy group, an isopropyl group, and a carboximidamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N'-hydroxy-4-propan-2-ylcyclohexane-1-carboximidamide

InChI

InChI=1S/C10H20N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h7-9,13H,3-6H2,1-2H3,(H2,11,12)

InChI Key

SRQABLJSBVIDBO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1CCC(CC1)/C(=N/O)/N

Canonical SMILES

CC(C)C1CCC(CC1)C(=NO)N

Origin of Product

United States

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